molecular formula C21H19FN2O4S2 B2662805 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954701-47-4

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2662805
CAS No.: 954701-47-4
M. Wt: 446.51
InChI Key: YPRSLBJZPZQXML-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar compounds include:

  • 3-fluoro-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide
  • 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 2-fluoro-N-(3-methylbutyl)benzenesulfonamide

Compared to these compounds, 3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to the presence of the tetrahydroisoquinoline moiety, which can confer additional biological activity and specificity .

Biological Activity

3-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline core substituted with a fluorine atom and phenylsulfonyl groups. Its molecular formula is C19H20F N2O4S2, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many sulfonamide derivatives exhibit inhibitory activity against specific enzymes. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Receptor Modulation : Some studies suggest that tetrahydroisoquinoline derivatives may modulate neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.

Anticancer Activity

Recent studies have demonstrated that similar sulfonamide derivatives possess significant anticancer properties. For example:

  • A series of tetrahydroisoquinoline derivatives showed promising activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Compounds in this class have also been evaluated for their antimicrobial properties:

  • In vitro studies indicated that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low microgram range.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various tetrahydroisoquinoline derivatives for their anticancer effects. The lead compound exhibited IC50 values in the nanomolar range against MCF-7 cells .
  • Antimicrobial Evaluation :
    • Another research article detailed the antimicrobial screening of phenylsulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL .
  • Neuroprotective Study :
    • A recent investigation highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The study noted a reduction in cell death by approximately 40% compared to controls .

Data Summary Table

Activity TypeModel/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7Nanomolar range
AntimicrobialStaphylococcus aureus8 - 32 µg/mL
NeuroprotectiveNeuronal cell lines40% reduction in death

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-18-5-4-8-21(14-18)29(25,26)23-19-10-9-16-11-12-24(15-17(16)13-19)30(27,28)20-6-2-1-3-7-20/h1-10,13-14,23H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRSLBJZPZQXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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